2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid
Description
Properties
CAS No. |
37585-58-3 |
|---|---|
Molecular Formula |
C19H14FNO5 |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid |
InChI |
InChI=1S/C19H14FNO5/c1-10-13(7-18(22)23)14-6-16-17(26-9-25-16)8-15(14)21(10)19(24)11-2-4-12(20)5-3-11/h2-6,8H,7,9H2,1H3,(H,22,23) |
InChI Key |
LGKGUWXZSVOXPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=C(C=C2N1C(=O)C4=CC=C(C=C4)F)OCO3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Dioxolo Group: The dioxolo group can be introduced via a cyclization reaction involving a suitable diol and an appropriate reagent.
Attachment of the Fluorobenzoyl Group: The fluorobenzoyl group can be attached through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst.
Final Acetylation: The final step involves the acetylation of the indole derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce a biological response.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is part of a broader class of substituted [1,3]dioxolo[4,5-f]indole derivatives. Key structural analogs include:
Patent and Commercial Relevance
- The target compound’s structural analogs are patented for solid forms () and therapeutic uses (), indicating industrial interest. Fluorinated versions may offer patentability due to enhanced efficacy .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid, and what reaction conditions critically influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of fluorobenzoyl derivatives with indole precursors under reflux in acetic acid with sodium acetate as a catalyst .
- Step 2 : Cyclization using [1,3]dioxolo groups, monitored via TLC for intermediate validation.
- Step 3 : Acetic acid moiety introduction via nucleophilic substitution or ester hydrolysis.
- Key Conditions : Temperature (80–110°C), pH control (5–7), and solvent polarity (DMF/acetic acid mixtures for recrystallization) .
Q. Which spectroscopic methods are essential for confirming structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for fluorobenzoyl (δ 7.8–8.1 ppm for aromatic protons) and [1,3]dioxolo methyl groups (δ 1.2–1.5 ppm) .
- 19F NMR : Confirm fluorobenzoyl substitution (δ -110 to -115 ppm) .
- HRMS : Validate molecular formula (e.g., [M+H]+ at m/z 427.12) .
- HPLC-PDA : Assess purity (>98%) using C18 columns and acetonitrile/water gradients .
Q. What in vitro assays evaluate bioactivity, and how should controls be designed?
- Methodological Answer :
- AChE Inhibition : Ellman’s assay with donepezil as a positive control; IC50 calculated via nonlinear regression .
- COX-1/2 Inhibition : Fluorometric kits (e.g., Cayman Chemical), using celecoxib as a reference .
- Cytotoxicity : MTT assay on MCF-7 cells, with doxorubicin controls and triplicate technical replicates .
- Critical Controls : Vehicle (DMSO <0.1%), reference inhibitors, and cell viability blanks .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., COX vs. AChE inhibition) be resolved?
- Methodological Answer :
- Assay Validation : Cross-validate protocols using standardized enzyme sources (e.g., human recombinant COX-2) .
- Purity Reassessment : Re-analyze compound batches via HPLC to rule out impurities .
- Cell Line Variability : Test across multiple lines (e.g., HT-29 for COX, SH-SY5Y for AChE) to assess tissue-specific effects .
Q. What computational strategies predict binding interactions with enzymatic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with COX-2 (PDB: 5KIR) or AChE (PDB: 4EY7) crystal structures. Parameterize fluorobenzoyl electrostatics via Gaussian09 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; analyze RMSD and ligand-protein hydrogen bonds .
- QSAR Models : Train models using IC50 data from analogs to predict activity cliffs .
Q. How can reaction parameters be optimized for large-scale synthesis while preserving stereochemistry?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in situ FTIR or Raman spectroscopy to monitor reaction progress .
- Reactor Design : Use continuous stirred-tank reactors (CSTR) for homogeneous mixing and temperature control .
- DoE Approach : Optimize variables (catalyst loading, solvent ratio) via response surface methodology (RSM) .
Q. What pharmacokinetic challenges arise in vivo, and how can formulations address them?
- Methodological Answer :
- Solubility Enhancement : Use nanoemulsions or cyclodextrin complexes to improve aqueous solubility .
- Metabolic Stability : Perform hepatic microsomal assays to identify vulnerable sites (e.g., ester hydrolysis); introduce methyl groups to block metabolism .
- Bioavailability Studies : Conduct rodent PK trials with LC-MS/MS quantification of plasma concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
